molecular formula C7H14N2O5S B1518250 3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid CAS No. 1156996-99-4

3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid

Cat. No.: B1518250
CAS No.: 1156996-99-4
M. Wt: 238.26 g/mol
InChI Key: MVFCIVRTXUZUTP-UHFFFAOYSA-N
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Description

3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid is a chemical compound with the molecular formula C7H14N2O5S . It has an average mass of 238.262 Da and a monoisotopic mass of 238.062347 Da . The CAS number for this compound is 1156996-99-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Antimicrobial Applications

3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid and its derivatives are involved in antimicrobial research. For instance, novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized, showing promising results as antimicrobial agents. These compounds have been evaluated for both their in vitro antibacterial and antifungal activities, indicating potential applications in controlling microbial growth (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Catalytic Efficiency in Chemical Reactions

The compound is also researched for its catalytic properties in chemical reactions. For instance, it has been used in the chemoselective transesterification of β-ketoesters, showing good ability and maintaining catalytic activity upon reuse (Wang Bo, Ming, & Ji Shuan, 2003). Similarly, silica immobilized sulfuric acid derivatives of this compound have been employed as recyclable catalysts for the synthesis of 1,1-diacetates, proving to be effective under mild, solvent-free conditions at room temperature (Pargaleh Brojeni, Baghernejad, Saberi, & Niknam, 2013).

Applications in Chromatography and Structural Analysis

The compound and its related structures have been utilized in chromatography for the study of organic acids. The paper chromatography method was used to classify organic acids into groups based on the number of carboxyl and other substituted groups, providing a way to predict the number of carboxyl groups in an unknown acid and indicating other groups such as alkyl, aryl, amino, hydroxy, bromo, etc. that may be present (Howe, 1960).

Use in Protection of Carbonyls

Sulfamic acid, related to the mentioned compound, has been efficiently used as a recyclable catalyst for acetalization and ketalization between carbonyl compounds and diols. This demonstrates its potential use in the protection of carbonyls, offering an inexpensive and green catalytic option with high selectivity to desired products and the ability to be reused multiple times without loss of activity (Wang, Gu, Song, Yang, Yang, & Suo, 2005).

Properties

IUPAC Name

3-(2-acetamidoethylsulfamoyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O5S/c1-6(10)8-3-4-9-15(13,14)5-2-7(11)12/h9H,2-5H2,1H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCIVRTXUZUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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